neoARQ

Description

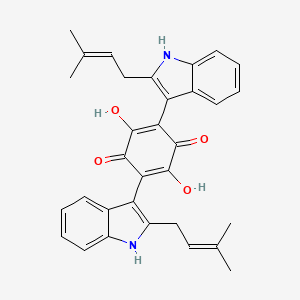

Structure

3D Structure

Properties

Molecular Formula |

C32H30N2O4 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

2,5-dihydroxy-3,6-bis[2-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C32H30N2O4/c1-17(2)13-15-23-25(19-9-5-7-11-21(19)33-23)27-29(35)31(37)28(32(38)30(27)36)26-20-10-6-8-12-22(20)34-24(26)16-14-18(3)4/h5-14,33-35,38H,15-16H2,1-4H3 |

InChI Key |

UVEJUMDZGOFSGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2N1)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)CC=C(C)C)O)C |

Synonyms |

asterriquinone CT5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Nemtabrutinib (ARQ 531)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemtabrutinib (formerly ARQ 531) is a potent, orally bioavailable, reversible, and non-covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] It is designed to inhibit both wild-type BTK and the C481S mutant, a common resistance mechanism to covalent BTK inhibitors.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of Nemtabrutinib, detailing its impact on key signaling pathways, summarizing preclinical and clinical data, and outlining representative experimental protocols.

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation.[2][4] Its dysregulation is a key driver in various B-cell malignancies. Nemtabrutinib represents a significant advancement in BTK inhibitor therapy due to its non-covalent, reversible binding to the ATP-binding pocket of BTK, which allows it to overcome resistance mediated by the C481S mutation that prevents the binding of irreversible covalent inhibitors.[1][2][3] Furthermore, Nemtabrutinib exhibits a multi-kinase inhibition profile, targeting other oncogenic pathways, which may contribute to its robust anti-tumor activity.

Mechanism of Action

Nemtabrutinib functions as an ATP-competitive inhibitor of BTK.[5] Its reversible, non-covalent binding to the kinase domain effectively blocks the catalytic activity of both wild-type and C481S-mutant BTK. This inhibition disrupts the downstream signaling cascade initiated by BCR activation.

Core Target: Bruton's Tyrosine Kinase (BTK)

Nemtabrutinib potently inhibits the kinase activity of BTK. This direct inhibition prevents the autophosphorylation of BTK at Tyr223 and the transphosphorylation of downstream substrates, thereby halting the propagation of the BCR signal.

Impact on B-Cell Receptor (BCR) Signaling Pathway

By inhibiting BTK, Nemtabrutinib effectively abrogates the activation of key downstream signaling molecules. This includes the inhibition of Phospholipase C gamma 2 (PLCγ2), which in turn prevents the generation of second messengers diacylglycerol (DAG) and inositol triphosphate (IP3). Consequently, calcium mobilization and the activation of protein kinase C (PKC) are suppressed. The culmination of this signaling blockade is the inhibition of transcription factors such as NF-κB, which are crucial for the expression of genes involved in B-cell survival and proliferation.

dot

Caption: Nemtabrutinib's Inhibition of the BCR Signaling Pathway.

Inhibition of Other Key Kinase Pathways

Nemtabrutinib has demonstrated inhibitory activity against other kinase families, including Tec and Src family kinases, as well as kinases involved in the MAPK/ERK pathway, such as MEK1. This broader kinase inhibition profile may contribute to its efficacy in malignancies that are not solely dependent on BCR signaling and may help to overcome resistance mechanisms that involve the activation of alternative survival pathways.

dot

References

neoARQ: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

neoARQ, a prenylated bis(indolyl) benzoquinone, is a fungal metabolite first identified from Aspergillus terreus. This document provides a comprehensive technical overview of the history of its discovery and isolation, detailed experimental protocols, and an exploration of its biological activity. Notably, this compound has been identified as an inhibitor of the Grb2-EGFR signaling pathway, suggesting its potential as a modulator of oncogenic signaling. This guide consolidates available data, including quantitative metrics where accessible, and presents signaling pathways and experimental workflows in a clear, visual format to facilitate further research and development.

Discovery and Isolation History

This compound, systematically named 2,5-bis[2-(3-methyl-2-butenyl)-1H-indol-3-yl]-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione, was first reported in a 1994 study by Kaji et al.[1] The researchers isolated this and other novel metabolites from the mycelium of the fungus Aspergillus terreus IFO 6123.[1] This discovery was part of a broader investigation into the secondary metabolites produced by this fungal strain. The structure of this compound was elucidated using chemical and spectral data.[1]

Subsequent research has also identified neoasterriquinone (a synonym for this compound) and its analogs from other fungal sources, such as Aspergillus candidus.

Key Milestones:

-

1994: First isolation and structural identification of this compound from Aspergillus terreus IFO 6123 by Kaji et al.[1]

Experimental Protocols

Fungal Strain and Culture

-

Organism: Aspergillus terreus IFO 6123.

-

Culture Medium: The specific culture medium used in the original 1994 study is not detailed in the available abstracts. However, general protocols for the cultivation of Aspergillus terreus for secondary metabolite production often involve solid-state fermentation or liquid batch cultures. A typical medium might consist of a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Fermentation Conditions: Fermentation is typically carried out for several days to weeks under controlled temperature and aeration to maximize the production of secondary metabolites.

Isolation and Purification of this compound

The following is a generalized protocol based on common methods for isolating fungal metabolites and information from related studies.

dot

-

Extraction: The fungal mycelium is harvested and extracted with an organic solvent such as ethyl acetate or methanol to obtain a crude extract.

-

Concentration: The solvent is removed under reduced pressure to yield a concentrated crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

-

Fractionation: Elution with a gradient of solvents (e.g., hexane-ethyl acetate) separates the components of the extract into different fractions.

-

Analysis: Fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions containing this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of this compound was originally determined by Kaji et al. using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Biological Activity and Mechanism of Action

Cytotoxicity

Mechanism of Action: Inhibition of Grb2-EGFR Signaling

A significant finding in the study of this compound and its analogs is their ability to inhibit the binding of the Growth factor receptor-bound protein 2 (Grb2) to the phosphorylated Epidermal Growth Factor Receptor (EGFR).

dot

The EGFR signaling cascade is a critical pathway that regulates cell growth, survival, and differentiation. Its dysregulation is a hallmark of many cancers. The binding of the adaptor protein Grb2 to phosphorylated tyrosine residues on EGFR is a crucial step in activating downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway. By inhibiting the Grb2-EGFR interaction, this compound can potentially disrupt this oncogenic signaling cascade, leading to an anti-proliferative effect.

Biosynthesis

The biosynthesis of asterriquinones, including this compound, in Aspergillus species is understood to originate from indolepyruvic acid. This precursor is believed to be a key building block in the formation of the bis-indolyl-dihydroxybenzoquinone core structure. The pathway likely involves enzymatic reactions such as prenylation and methylation to yield the final complex structure of this compound.

dot

Future Directions

The discovery of this compound and its inhibitory effect on the Grb2-EGFR signaling pathway opens up several avenues for future research:

-

Quantitative Biological Evaluation: A comprehensive screening of this compound against a panel of cancer cell lines is necessary to determine its IC50 values and to identify cancer types that are most sensitive to its effects.

-

Mechanism of Action Studies: Further studies are needed to confirm the inhibition of the Ras-MAPK pathway downstream of Grb2 and to investigate if other signaling pathways are also affected.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the enzymes involved in the biosynthesis of this compound could enable its production through metabolic engineering.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogs could lead to the development of more potent and selective inhibitors of the Grb2-EGFR interaction.

Conclusion

This compound is a naturally occurring fungal metabolite with a demonstrated ability to interfere with a key oncogenic signaling pathway. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising molecule. The detailed information on its history, isolation, and known biological activity, coupled with visual representations of key processes, aims to accelerate future research and development efforts.

References

neoARQ physical and chemical properties

An In-depth Technical Guide on the Physicochemical Properties of Nemtabrutinib (ARQ 531)

Introduction

Nemtabrutinib, also known by its research code ARQ 531 and MK-1026, is a potent, orally bioavailable, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As an ATP-competitive inhibitor, it demonstrates significant activity against both wild-type and C481S-mutated BTK, a common resistance mutation in B-cell malignancies.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of Nemtabrutinib, its mechanism of action, and the experimental methodologies used to characterize it, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of Nemtabrutinib (ARQ 531) are summarized in the tables below, providing a clear reference for its formulation and experimental handling.

| Identifier | Value |

| IUPAC Name | (2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone[2] |

| Synonyms | ARQ 531, MK-1026, Nemtabrutinib[2] |

| CAS Number | 2095393-15-8[2] |

| Molecular Formula | C25H23ClN4O4[2] |

| Molecular Weight | 478.9 g/mol [2] |

| A table summarizing the identifiers and molecular properties of Nemtabrutinib (ARQ 531). |

| Property | Value | Conditions |

| Solubility | 95 mg/mL | DMSO[4] |

| 7 mg/mL | Ethanol[4] | |

| Insoluble | Water[4] | |

| A table detailing the solubility of Nemtabrutinib (ARQ 531) in various solvents. |

Mechanism of Action and Signaling Pathways

Nemtabrutinib is a potent inhibitor of BTK with a long residence time.[4] Its mechanism of action involves competing with ATP for the binding site on the BTK enzyme, thereby preventing its activation and downstream signaling.[5][6] This inhibition disrupts several pro-survival pathways in malignant B-cells.

The primary signaling cascade affected by Nemtabrutinib is the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, Nemtabrutinib effectively blocks the activation of downstream pathways including PI3K/AKT/mTOR, Ras/Raf/Erk, and Rap-GTPase-Cofilin.[4] Furthermore, it has been shown to interfere with the pro-survival MAPK pathway.[5]

A diagram illustrating the inhibitory effect of Nemtabrutinib on the BCR signaling pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used to characterize the inhibitory activity of Nemtabrutinib.

In Vitro Kinase Inhibition Assay

The inhibitory activity of Nemtabrutinib against various kinases is a key aspect of its characterization. The half-maximal inhibitory concentration (IC50) values are determined through in vitro kinase assays.

A workflow diagram for a typical in vitro kinase inhibition assay.

Protocol Summary:

-

Reagents: Recombinant kinases (e.g., wild-type BTK, C481S-mutated BTK), a suitable substrate, and ATP are prepared in an appropriate assay buffer.

-

Compound Preparation: Nemtabrutinib is serially diluted to a range of concentrations.

-

Incubation: The kinase is pre-incubated with the various concentrations of Nemtabrutinib.

-

Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

-

Detection: After a set incubation period, the reaction is stopped, and the level of substrate phosphorylation is measured using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the Nemtabrutinib concentration.

Inhibitory Activity Data:

| Target Kinase | IC50 (nM) |

| Wild-Type BTK | 0.85[1][4] |

| C481S-Mutated BTK | 0.39[1][6] |

| BMX | 5.23[1] |

| TEC | 5.80[1] |

| LCK | 3.86[1] |

| YES | 4.22[1] |

| TrkA | 13.1[1] |

| TrkB | 11.7[1] |

| TrkC | 19.1[1] |

| A table of IC50 values for Nemtabrutinib against a panel of kinases. |

Conclusion

Nemtabrutinib (ARQ 531) is a well-characterized BTK inhibitor with promising therapeutic potential. Its defined physicochemical properties, potent and reversible mechanism of action, and activity against clinically relevant resistance mutations make it a subject of significant interest in the field of oncology and drug development. The data and protocols presented in this guide offer a valuable resource for researchers working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nemtabrutinib | C25H23ClN4O4 | CID 129045720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. The new small tyrosine kinase inhibitor ARQ531 targets acute myeloid leukemia cells by disrupting multiple tumor-addicted programs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The BTK Inhibitor ARQ 531 Targets Ibrutinib Resistant CLL and Richter’s Transformation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Arylquinones

Disclaimer: Publicly available scientific literature and databases do not contain specific solubility data for a compound designated "neoARQ." This guide provides a comprehensive overview of the solubility of arylquinones, a closely related and well-studied class of compounds, to serve as a valuable resource for researchers, scientists, and drug development professionals. The principles, experimental protocols, and biological pathways described herein are broadly applicable to novel quinone-based molecules.

Arylquinones are a class of organic compounds characterized by a quinone ring system fused or directly linked to an aryl group. Their physicochemical properties, particularly solubility, are of paramount importance in various fields, including drug discovery, materials science, and diagnostics. Poor aqueous solubility is a common challenge in the development of quinone-based therapeutic agents, impacting their bioavailability and clinical efficacy. This document outlines the solubility of arylquinones in different solvents, details the experimental methods for its determination, and illustrates relevant biological pathways.

Solubility of Arylquinone Derivatives

The solubility of arylquinones is dictated by their molecular structure, including the nature and position of substituents on both the quinone and aryl rings. Generally, free quinone derivatives exhibit poor solubility in water and are more soluble in organic solvents.[1] The introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can enhance aqueous solubility. Conversely, lipophilic substituents tend to decrease water solubility while improving solubility in non-polar organic solvents.

Below is a summary of qualitative and quantitative solubility data for representative quinone derivatives in various solvents.

| Compound Class | Solvent System | Solubility | Reference |

| General Quinones | |||

| Free Anthracenes and Quinone Derivatives | Methanol, Ethanol, Ethyl Acetate, Ethyl Ether, Benzene, Chloroform | Soluble | [1] |

| Water | Slightly soluble or insoluble | [1] | |

| Quinone Glycosides | Methanol, Ethanol | Easily soluble | [1] |

| Hot Water | Soluble | [1] | |

| Cold Water | Slightly soluble | [1] | |

| Benzene, Ether, Chloroform (non-polar organic solvents) | Almost insoluble | [1] | |

| Specific Quinone Derivatives | |||

| Hydroquinone (1,2) | Aqueous supporting electrolytes | Up to 1.6 M | [2] |

| Anthraquinone Derivatives (AQDS, DHAQ, DBEAQ) | 1 M Acids (e.g., H2SO4) | Varies with counterion and molecular symmetry | [3] |

| Naphthalene | Methanol/Water mixtures | Increases with increasing methanol fraction | [4][5] |

| Naphthalene | Acetone/Water mixtures | Increases with increasing acetone fraction | [5] |

Note: This table provides a general overview. Specific solubility values can vary significantly based on the exact molecular structure, temperature, and pH.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for formulation development and biopharmaceutical characterization. The following are standard experimental protocols for measuring the thermodynamic and kinetic solubility of poorly soluble compounds like arylquinones.

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic equilibrium solubility.[6] It is a reliable technique for compounds with low solubility.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent in a sealed container under controlled temperature and agitation. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified.

Detailed Protocol:

-

Preparation: Add an excess amount of the arylquinone to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvents) in a glass vial or flask. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the container and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the arylquinone in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a large number of compounds. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Principle: A concentrated stock solution of the arylquinone in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The solution is analyzed for precipitation after a short incubation period.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the arylquinone in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a microplate. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

-

Incubation and Detection: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature. Detect precipitation using methods such as turbidimetry (nephelometry), UV-Vis spectroscopy, or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.

-

Data Interpretation: The kinetic solubility is the highest concentration at which no precipitation is observed.

Visualization of Methodologies and Pathways

The following diagram illustrates the general workflow for determining the solubility of a poorly soluble compound like an arylquinone.

Caption: Workflow for Thermodynamic Solubility Measurement.

Many arylquinones exhibit biological activity by modulating cellular signaling pathways, often through the generation of reactive oxygen species (ROS) or by acting as electrophiles. One of the key pathways affected is the Keap1-Nrf2 antioxidant response pathway.

Principle: Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. Electrophilic quinones can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of cytoprotective enzymes.

The diagram below illustrates this signaling cascade.

Caption: The Keap1-Nrf2 Signaling Pathway.

References

- 1. Quinones [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 5. Solubility of aromatic compounds in mixed solvents. [repository.arizona.edu]

- 6. researchgate.net [researchgate.net]

Unable to Provide In-depth Technical Guide on neoARQ Stability and Storage Conditions Due to Lack of Publicly Available Data

Despite a comprehensive search for scientific literature, technical data sheets, and whitepapers, no information could be found on a compound or drug candidate referred to as "neoARQ" in the context of pharmaceutical development, stability, or storage conditions.

The search for "this compound" and related terms did not yield any relevant results in scientific databases or public domains that would allow for the creation of the requested in-depth technical guide. The term "this compound" appears to be associated with entities in the fields of architecture and commercial design, rather than with a therapeutic agent or research molecule.

It is possible that "this compound" is an internal codename, a very recent discovery not yet disclosed in public forums, or a term with limited external visibility. Without any foundational information, such as its chemical structure, therapeutic class, or preliminary research publications, it is not possible to provide data on its stability, degradation pathways, or appropriate storage conditions.

For the creation of a technical guide as requested, access to experimental data from sources such as:

-

Forced degradation studies

-

Long-term and accelerated stability studies

-

Compatibility studies with excipients

-

Photostability studies

-

Solution stability assessments at various pH levels

is essential. This information is typically generated during the drug development process and is often proprietary until published or submitted to regulatory agencies.

We invite the user to provide any alternative nomenclature, chemical identifiers (e.g., CAS number, IUPAC name), or any available documentation or publications related to "this compound." With more specific information, a renewed search and the subsequent generation of the requested technical content may be possible.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus terreus, a filamentous fungus found ubiquitously in soil, is a prolific producer of a diverse array of secondary metabolites with significant pharmacological potential. Among these are the asterriquinones, a class of prenylated indole alkaloids, which have garnered considerable interest for their cytotoxic and antitumor activities. This technical guide focuses on neoARQ and its related compounds, providing a comprehensive overview of their isolation, biological activity, and mechanisms of action.

Quantitative Data on this compound and Related Compounds

A number of asterriquinone derivatives have been isolated from Aspergillus terreus. The following tables summarize the available quantitative data on their yields and cytotoxic activities against various cancer cell lines.

Table 1: Reported Yields of this compound and Related Compounds from Aspergillus terreus

| Compound | Strain of A. terreus | Fermentation Conditions | Yield | Reference |

| This compound (Asterriquinone C) | IFO 6123 | Not specified | Not specified | [1] |

| isoARQ | IFO 6123 | Not specified | Not specified | [1] |

| ARQ monoacetate | IFO 6123 | Not specified | Not specified | [1] |

| Asterridinone | IFO 6123 | Not specified | Not specified | [1] |

| Asterriquinone (ARQ) | IFO 6123 | Not specified | Not specified | [2] |

| Itaconic Acid | Wild Type | Optimized fed-batch | 160 g/L | [3] |

| Physcion | HXN301 | Engineered strain | Not specified | [4] |

| Terrein | Marine-derived | Optimized TFM medium | Not specified | [5] |

Note: Quantitative yield data for many of these specialized metabolites are often not reported in initial discovery papers. The production of itaconic acid, a primary metabolite, is included for context on the fermentation potential of A. terreus.

Table 2: Cytotoxicity (IC50 values in µM) of this compound and Related Compounds against Various Cancer Cell Lines

| Compound | P388 (Murine Leukemia) | NCI-H460 (Lung) | MCF-7 (Breast) | SF-268 (CNS) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |

| Asterriquinone (ARQ) | < Adriamycin | - | - | - | - | - | - |

| ARQDMe (Dimethylated ARQ) | No cytotoxicity | - | - | - | - | - | - |

| Asterredione | - | Moderately Active | Moderately Active | Moderately Active | - | - | - |

| (+)-5(6)-dihydro-6-methoxyterrecyclic acid A | - | Moderately Active | Moderately Active | Moderately Active | - | - | - |

| (+)-Terrecyclic acid A | - | Moderately Active | Moderately Active | Moderately Active | - | - | - |

| (-)-Quadrone | - | Moderately Active | Moderately Active | Moderately Active | - | - | - |

| iso-emericellin | - | - | 225.21 | - | - | - | - |

| dihydrosterigmatocystin | - | - | - | - | - | - | 161.81 |

| Cytoglobosin C | - | - | - | - | 2.26 | - | - |

| Cytoglobosin D | - | - | - | - | 2.55 | - | - |

Experimental Protocols

Isolation and Purification of this compound and Related Compounds

The following is a general protocol for the isolation and purification of asterriquinone derivatives from Aspergillus terreus cultures. Specific details may vary depending on the strain and target compound.

a. Fermentation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a specialized production medium) with a spore suspension or mycelial culture of Aspergillus terreus.

-

Incubate the culture under appropriate conditions of temperature (e.g., 25-30°C) and agitation for a period of 7-21 days to allow for the production of secondary metabolites.

b. Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the mycelia with an organic solvent such as methanol or ethyl acetate.

-

Extract the culture filtrate separately with an organic solvent like ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

c. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol) to separate fractions based on polarity.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing compounds of interest.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to isolate the pure compounds.

-

Characterize the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

a. Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

b. Procedure:

-

Seed the cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations of Pathways and Workflows

Biosynthesis of Asterriquinones

The biosynthesis of asterriquinones in Aspergillus terreus is a complex process involving multiple enzymatic steps. The pathway begins with the condensation of two molecules of L-tryptophan and a quinone moiety.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Characterization

The process of obtaining pure this compound from Aspergillus terreus involves several key steps, from cultivation to structural elucidation.

Caption: Workflow for this compound isolation.

Mechanism of Action: Apoptosis Induction

The parent compound, asterriquinone (ARQ), is known to induce apoptosis. While the specific pathway for this compound is under investigation, a general model based on ARQ's mechanism involves DNA damage and cell cycle arrest, leading to programmed cell death.

References

- 1. Four new metabolites of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of the cytotoxicity of asterriquinone, a metabolite of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression, purification, crystallization and preliminary X-ray diffraction analysis of Aspergillus terreus endo-β-1,4-glucanase from glycoside hydrolase family 12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-layered engineering of Aspergillus terreus enhances biosynthesis of the plant-derived fungicide physcion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis Signal Pathway Overview - Creative BioMart [creativebiomart.net]

A Technical Guide to the Natural Sourcing and Microbial Production of Terpenoids

Disclaimer: The term "neoARQ" did not yield specific results for a known natural compound in scientific literature. This guide therefore provides a comprehensive technical overview of the general methodologies for the natural sourcing and microbial production of terpenoids, a large and diverse class of natural products. The principles and protocols described herein are broadly applicable to the discovery, characterization, and sustainable production of novel or known terpenoid compounds.

Introduction to Terpenoids

Terpenoids, also known as isoprenoids, represent the largest and most diverse class of secondary metabolites found in nature.[1] They are synthesized from two five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[2][3] Terpenoids exhibit a vast array of biological activities and are utilized in various industries, including pharmaceuticals, cosmetics, fragrances, and biofuels.[1] The extraction of these valuable compounds from their natural sources can be challenging and often results in low yields.[2][4] Consequently, microbial production has emerged as a sustainable and economically viable alternative.[2][3][4]

Natural Sources and Isolation of Terpenoids

Many terpenoids are found in plants. For instance, various species of the genus Salvia are rich sources of bioactive terpenoids. The isolation of these compounds typically involves extraction and chromatographic purification.

General Experimental Protocol for Isolation from Salvia Species

The following protocol is a generalized procedure for the extraction and isolation of terpenoids from plant material, such as Salvia leaves.

-

Sample Preparation: Dried and powdered plant material (e.g., leaves) is used as the starting material.[5]

-

Extraction: The powdered material is subjected to solvent extraction. Common solvents used include acetone, ethanol, or methanol.[5][6] The extraction is often performed multiple times to ensure maximum recovery of the target compounds.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then fractionated using techniques like liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.[7]

-

Chromatographic Purification: The fractions are further purified using various chromatographic techniques, such as column chromatography on silica gel or Sephadex, to isolate the pure terpenoid compounds.[8]

-

Characterization: The structure of the isolated compounds is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

Microbial Production of Terpenoids

Microbial fermentation offers a promising alternative to the extraction of terpenoids from natural sources. Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be used as cell factories for the high-level production of terpenoids from simple carbon sources.[2][4][9]

Metabolic Engineering Strategies

The biosynthesis of all terpenoids originates from the universal C5 precursors, IPP and DMAPP. There are two primary metabolic pathways for the synthesis of these precursors: the mevalonate (MVA) pathway, typically found in eukaryotes, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, present in most bacteria.[2] Metabolic engineering efforts focus on enhancing the flux through these pathways to increase the production of the target terpenoid.

Key engineering strategies include:

-

Overexpression of rate-limiting enzymes: Identifying and overexpressing enzymes that catalyze the slow steps in the biosynthetic pathway can significantly improve product yield.[2]

-

Heterologous pathway expression: Introducing genes from other organisms to create a novel biosynthetic pathway in the host microorganism.[9]

-

CRISPR-Cas9 genome editing: This powerful tool allows for precise genetic modifications to upregulate desired pathways and downregulate competing pathways.[1]

Generalized Experimental Workflow for Microbial Terpenoid Production

The following diagram illustrates a typical workflow for the development of a microbial strain for terpenoid production.

Terpenoid Biosynthesis Signaling Pathways

The following diagrams illustrate the MEP and MVA pathways for the biosynthesis of the universal terpenoid precursors, IPP and DMAPP.

Quantitative Data on Microbial Terpenoid Production

The following table summarizes representative yields of different terpenoids produced in engineered microbial hosts.

| Terpenoid | Host Organism | Precursor Pathway | Titer (mg/L) | Reference |

| Limonene | E. coli | MEP | 600 | Folly et al., 2018 |

| Artemisinic acid | S. cerevisiae | MVA | 25,000 | Paddon et al., 2013 |

| Taxadiene | E. coli | MEP | 1,000 | Ajikumar et al., 2010 |

| Lycopene | S. cerevisiae | MVA | 1,600 | Xie et al., 2015 |

Note: This table provides examples and is not exhaustive. Yields can vary significantly based on the specific strain, fermentation conditions, and process scale.

Analytical Techniques for Characterization

A variety of analytical techniques are employed to identify and quantify terpenoids during isolation and microbial production.

| Technique | Principle | Application |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by the molecule. | Quantification of compounds with chromophores.[10] |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase. | Separation, quantification, and purification of non-volatile compounds. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase and identifies them by their mass-to-charge ratio.[5] | Identification and quantification of volatile terpenoids.[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and stereochemistry of a molecule. | Structural elucidation of purified compounds.[11] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of MS. | Identification and quantification of a wide range of compounds. |

Conclusion

The field of microbial production of terpenoids is rapidly advancing, driven by the tools of synthetic biology and metabolic engineering. While natural sources remain important for the discovery of new terpenoids, microbial fermentation provides a scalable and sustainable platform for their production. Continued research in strain development, fermentation optimization, and downstream processing will further enhance the economic viability of this technology, enabling the widespread application of these valuable natural products.

References

- 1. CRISPR-Cas system in microbial hosts for terpenoid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Isolation, identification of secondary metabolites from Salvia absconditiflora and evaluation of their antioxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Microbial Platform for Terpenoid Production: Escherichia coli and Yeast [frontiersin.org]

- 10. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of neoARQ from Aspergillus terreus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspergillus terreus, a filamentous fungus found in diverse environments, is a notable producer of a wide array of secondary metabolites with significant biological activities.[1][2][3] Among these are the asterriquinones, a class of compounds known for their potential therapeutic applications.[4][5] NeoARQ, a member of the asterriquinone family, has garnered interest within the drug discovery and development community. This document provides a detailed protocol for the extraction and isolation of this compound from Aspergillus terreus, compiled from established methodologies for fungal secondary metabolite extraction.

The protocol herein outlines the fermentation of Aspergillus terreus, followed by solvent extraction of the fungal mycelium and subsequent chromatographic purification to isolate this compound. While yields of natural products can vary depending on fermentation conditions and strain specifics, this guide offers a reproducible framework for obtaining this compound for research and development purposes.

Experimental Protocols

Fermentation of Aspergillus terreus

This protocol describes the cultivation of Aspergillus terreus for the production of this compound.

Materials:

-

Aspergillus terreus strain (e.g., IFO 6123 or equivalent)

-

Potato Dextrose Agar (PDA) plates

-

Sterile distilled water

-

Fermentation medium (e.g., Yeast Extract Sucrose - YES broth)

-

Shaking incubator

-

Autoclave

Procedure:

-

Activation of Fungal Strain: From a glycerol stock, inoculate an Aspergillus terreus spore suspension onto a PDA plate. Incubate at 28°C for 7-10 days until sporulation is observed.

-

Spore Suspension Preparation: Harvest spores from the PDA plate by adding 10 mL of sterile distilled water and gently scraping the surface with a sterile loop.

-

Inoculation: Inoculate a 500 mL Erlenmeyer flask containing 200 mL of sterile YES broth with the spore suspension to a final concentration of 1 x 10^6 spores/mL.

-

Incubation: Incubate the flask in a shaking incubator at 28°C and 150 rpm for 10-14 days.

Extraction of this compound

This protocol details the extraction of the crude secondary metabolite mixture from the fungal biomass.

Materials:

-

Fungal culture from Protocol 1

-

Ethyl acetate (EtOAc)

-

Buchner funnel and filter paper

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Harvesting Mycelium: Separate the fungal mycelium from the culture broth by vacuum filtration using a Buchner funnel.

-

Solvent Extraction:

-

Transfer the harvested mycelium to a large Erlenmeyer flask.

-

Add 300 mL of ethyl acetate to the mycelium and agitate on a shaker for 24 hours at room temperature.

-

Filter the mixture to separate the ethyl acetate extract from the mycelial residue.

-

Repeat the extraction of the mycelium with a fresh 300 mL of ethyl acetate to maximize yield.

-

-

Liquid-Liquid Partitioning:

-

Combine the ethyl acetate extracts.

-

If an aqueous layer is present, transfer the combined extract to a separatory funnel and remove the aqueous layer.

-

-

Drying and Concentration:

-

Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Purification of this compound

This protocol describes the isolation of this compound from the crude extract using column chromatography.

Materials:

-

Crude extract from Protocol 2

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

TLC Analysis: Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp. Fractions containing compounds with similar Rf values to a this compound standard (if available) should be pooled.

-

Final Concentration: Combine the fractions containing this compound and concentrate them using a rotary evaporator to yield the purified compound.

Data Presentation

The following table summarizes representative quantitative data for the extraction of this compound. Note that these values are illustrative and actual yields may vary.

| Parameter | Value | Unit |

| Culture Volume | 1 | L |

| Wet Mycelial Weight | 25 | g |

| Crude Extract Yield | 500 | mg |

| Purified this compound Yield | 10 | mg |

| Purity (by HPLC) | >95 | % |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from Aspergillus terreus.

References

- 1. Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183 [frontiersin.org]

- 4. Asterriquinones produced by Aspergillus candidus inhibit binding of the Grb-2 adapter to phosphorylated EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor Activity of Asterriquinones from Aspergillus Fungi. IV. An Attempt to modify the Structure of Asterriquinones to increase the Activity [jstage.jst.go.jp]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of neoARQ

Abstract

This application note details a robust and scalable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of neoARQ, a novel small molecule drug candidate. The described protocol provides a systematic approach, from analytical method development to preparative-scale purification, achieving high purity (>99%) and recovery (>90%). This document is intended for researchers, scientists, and drug development professionals involved in the purification of small molecule compounds.

Introduction

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in the pharmaceutical industry for the identification, quantification, and purification of chemical compounds.[1][2] For novel drug candidates like this compound, achieving high levels of purity is critical for subsequent in-vitro and in-vivo studies, as well as for meeting stringent regulatory standards.[1]

This protocol employs reverse-phase chromatography, which separates molecules based on their hydrophobicity through interactions with a nonpolar stationary phase and a polar mobile phase.[1][3] The method has been optimized to resolve this compound from its synthetic impurities, demonstrating a scalable workflow from milligram-scale analytical runs to gram-scale preparative purification.[4][5]

Experimental Protocols

Materials and Reagents

-

Crude Sample: this compound, synthesized in-house (purity approx. 85%)

-

Solvents:

-

Acetonitrile (ACN), HPLC Grade or higher

-

Methanol (MeOH), HPLC Grade or higher

-

Deionized (DI) Water, 18.2 MΩ·cm

-

-

Mobile Phase Additive: Trifluoroacetic Acid (TFA), HPLC Grade, 0.1% (v/v)

-

Sample Solvent: 50:50 ACN/Water

HPLC System and Columns

-

Analytical System: Standard HPLC system with UV detector.

-

Preparative System: Preparative HPLC system with UV detector and fraction collector.[6]

-

Analytical Column: C18, 5 µm particle size, 4.6 x 150 mm

-

Preparative Column: C18, 5 µm particle size, 21.2 x 150 mm

Analytical Method Development

The initial method was developed on an analytical scale to optimize the separation of this compound from its impurities.[4]

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Gradient: 10% to 90% B over 20 minutes.

Preparative Scale-Up and Purification Protocol

The analytical method was scaled up for preparative purification. The flow rate and injection volume were adjusted based on the column dimensions to maintain separation performance.[5]

-

System Equilibration: Equilibrate the preparative column with 10% Mobile Phase B for at least 5 column volumes.

-

Sample Preparation: Dissolve the crude this compound sample in the sample solvent to a final concentration of 20 mg/mL. Ensure the sample is fully dissolved to prevent precipitation on the column.[4]

-

Injection: Inject the prepared sample onto the column. A loading study should be performed to determine the maximum sample load without compromising resolution.[4][5]

-

Chromatographic Separation: Run the preparative gradient method as detailed in Table 1.

-

Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV detector signal (threshold-based collection).[4]

-

Post-Purification Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the final purified this compound product.

Data Presentation

The HPLC parameters and results are summarized in the tables below.

Table 1: HPLC Method Parameters for this compound Purification

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min | 21.5 mL/min |

| Gradient | 10-90% B in 20 min | 10-90% B in 20 min |

| Detection | 254 nm | 254 nm |

| Injection Volume | 10 µL | 2.1 mL (at 20 mg/mL) |

| Column Temp. | 30°C | Ambient |

Table 2: Illustrative Purification Results Summary

| Analyte | Retention Time (min) | Purity (Crude) | Purity (Post-Purification) | Recovery |

| Impurity A | 8.5 | 5.2% | <0.1% | N/A |

| This compound | 12.1 | 85.3% | >99.5% | >92% |

| Impurity B | 13.5 | 7.1% | <0.1% | N/A |

| Impurity C | 15.2 | 2.4% | <0.1% | N/A |

Visualization of Workflows

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the preparative HPLC purification of this compound.

Method Development Logic Diagram

This diagram outlines the logical steps involved in developing the optimal HPLC purification method.

Conclusion

The RP-HPLC method described in this application note provides an effective and scalable strategy for the purification of the small molecule drug candidate, this compound. By following the detailed protocol, from analytical method development to preparative scale-up, researchers can achieve high purity and recovery, which is essential for advancing drug development programs. The principles and workflows outlined here are broadly applicable to the purification of other small molecules.

References

Application Notes and Protocols for neoARQ Quantification Using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoantigens, or neoARQ peptides, are a class of tumor-specific antigens that arise from somatic mutations within cancer cells. These peptides are presented on the cell surface by major histocompatibility complex (MHC) molecules and can be recognized by the immune system, making them prime targets for cancer immunotherapy, including personalized vaccines and adoptive T-cell therapies.[1][2][3] The accurate identification and quantification of these neoantigens are critical for the development of effective cancer treatments.[2] Mass spectrometry (MS)-based immunopeptidomics has emerged as the most direct and unbiased method to identify and quantify neoantigens presented by HLA molecules on the tumor cell surface.[4][5][6] This application note provides detailed protocols and workflows for the quantification of this compound peptides using mass spectrometry.

Signaling Pathway: Neoantigen Presentation

The presentation of neoantigens to T-cells is a critical step in the anti-tumor immune response. This process begins with the degradation of mutated proteins within the cancer cell, followed by the loading of the resulting peptides onto MHC class I or class II molecules and their presentation on the cell surface for recognition by CD8+ and CD4+ T-cells, respectively.[2][3]

Caption: MHC Class I neoantigen presentation pathway.

Experimental Workflow for this compound Quantification

The overall workflow for quantifying this compound peptides involves several key steps, starting from sample collection to data analysis. A generalized workflow is presented below.

Caption: General experimental workflow for this compound quantification.

Detailed Experimental Protocols

Protocol 1: Sample Preparation - Immunoprecipitation of HLA-Peptide Complexes

This protocol is adapted from methodologies described for the enrichment of HLA-binding peptides from tumor cells or tissues.[4][7]

Materials:

-

Tumor cells or tissue

-

Lysis Buffer (e.g., PBS with 0.25% sodium deoxycholate, 1% octyl-β-D-glucopyranoside, and protease inhibitors)

-

Anti-HLA Class I or Class II antibodies (e.g., W6/32)

-

Protein A/G beads

-

Wash Buffers (e.g., Tris-buffered saline with varying salt concentrations)

-

Elution Buffer (e.g., 10% acetic acid)

-

C18 spin columns for peptide cleanup

Procedure:

-

Cell Lysis: Lyse approximately 1x10^8 cells or 100-500 mg of tissue in lysis buffer.[7][8]

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cellular debris.

-

Immunoprecipitation: Incubate the cleared lysate with anti-HLA antibodies overnight at 4°C with gentle rotation.

-

Bead Binding: Add Protein A/G beads and incubate for 2 hours at 4°C.

-

Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Peptide Elution: Elute the HLA-peptide complexes from the beads using the elution buffer.

-

Peptide Cleanup: Desalt and concentrate the eluted peptides using C18 spin columns.

Protocol 2: Mass Spectrometry Analysis

For the quantification of neoantigens, targeted mass spectrometry approaches such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) are often employed due to their high sensitivity and specificity.[9]

Instrumentation:

-

Nano-liquid chromatography system

-

High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

-

LC Separation: Resuspend the cleaned peptide sample in a suitable solvent and inject it onto a nano-LC system equipped with a reversed-phase column. Separate the peptides using a gradient of increasing organic solvent.

-

MS Analysis (PRM):

-

Generate a targeted inclusion list containing the precursor m/z values of the neoantigen peptides of interest.

-

Operate the mass spectrometer in PRM mode, where the instrument cycles through the targeted precursor ions, isolates them, and fragments them.

-

Acquire high-resolution fragment ion spectra for each targeted precursor.

-

-

Data Acquisition: The instrument will record the retention time, precursor ion intensity, and fragment ion intensities for each targeted peptide.

Protocol 3: Data Analysis and Quantification

The acquired mass spectrometry data is processed to identify and quantify the targeted neoantigen peptides.

Software:

-

Skyline, MaxQuant, or similar software for targeted proteomics data analysis.[1]

Procedure:

-

Spectral Library Generation: If not already available, generate a spectral library from data-dependent acquisition (DDA) of the same or a similar sample.

-

Data Import: Import the raw MS files into the analysis software.

-

Peak Integration: The software will integrate the chromatographic peak areas for the fragment ions of the targeted neoantigen peptides.

-

Quantification:

-

Relative Quantification: Compare the peak areas of the neoantigen peptide across different samples.

-

Absolute Quantification: For absolute quantification, spike in a known amount of a stable isotope-labeled synthetic peptide standard corresponding to the neoantigen of interest.[1] The concentration of the endogenous neoantigen is then determined by comparing its peak area to that of the labeled standard.

-

Quantitative Data Summary

The following tables provide a template for summarizing quantitative neoantigen data.

Table 1: Relative Quantification of Neoantigens in Different Tumor Samples

| Neoantigen Peptide Sequence | Tumor Sample 1 (Peak Area) | Tumor Sample 2 (Peak Area) | Fold Change (Sample 2 vs 1) |

| YSNVNEGLK | 1.2 x 10^5 | 4.8 x 10^5 | 4.0 |

| KLVEEIIFY | 3.5 x 10^4 | 1.1 x 10^5 | 3.1 |

| ... | ... | ... | ... |

Table 2: Absolute Quantification of Neoantigens (Copies per Cell)

| Neoantigen Peptide Sequence | Endogenous Peptide (Peak Area) | Labeled Standard (Peak Area) | Amount of Labeled Standard (fmol) | Copies per Cell |

| RMFPNAPYL | 5.6 x 10^6 | 1.1 x 10^7 | 50 | ~150 |

| SLLMWITQC | 2.1 x 10^6 | 9.8 x 10^6 | 50 | ~55 |

| ... | ... | ... | ... | ... |

Advanced Techniques and Considerations

-

High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS): FAIMS can be coupled with mass spectrometry to reduce sample complexity and improve the signal-to-noise ratio, thereby enhancing the sensitivity of neoantigen detection.[9]

-

Proteogenomics: This approach integrates genomic and transcriptomic data with proteomic data to create customized protein sequence databases for identifying neoantigens arising from non-canonical reading frames or novel mutations.[3][6]

Caption: Proteogenomics workflow for neoantigen discovery.

Conclusion

The quantification of this compound peptides by mass spectrometry is a powerful tool in the field of cancer immunotherapy. The protocols and workflows outlined in this application note provide a comprehensive guide for researchers and drug development professionals. By leveraging advanced techniques like targeted mass spectrometry and integrating proteogenomic approaches, it is possible to accurately identify and quantify these critical biomarkers, paving the way for the development of novel and effective personalized cancer therapies.

References

- 1. msbioworks.com [msbioworks.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct Detection and Quantification of Neo-antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry Based Immunopeptidomics for the Discovery of Cancer Neoantigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Workflow enabling deepscale immunopeptidome, proteome, ubiquitylome, phosphoproteome, and acetylome analyses of sample-limited tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for the NMR Analysis of Neoasterriquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoasterriquinone, a member of the quinone family of natural products, has garnered significant interest within the scientific community due to its potential therapeutic applications. Quinone derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural elucidation and purity assessment of neoasterriquinone are critical for its development as a potential drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of its molecular structure and for quantitative analysis.

These application notes provide a comprehensive overview of the NMR analysis of a closely related analogue, Asterriquinone C1, as a representative example for the neoasterriquinone class. The methodologies and data interpretation principles outlined herein are directly applicable to the study of neoasterriquinone.

Quantitative NMR (qNMR) Data

Quantitative NMR provides a powerful tool for determining the purity and concentration of neoasterriquinone samples. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Asterriquinone C1, which can be used as a reference for the analysis of neoasterriquinone.

Table 1: ¹H NMR Spectral Data of Asterriquinone C1 (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5-H | 7.25 | d | 8.0 |

| 6-H | 6.88 | t | 8.0 |

| 7-H | 7.15 | t | 8.0 |

| 8-H | 6.95 | d | 8.0 |

| 1'-H | 6.55 | s | |

| 4'-OCH₃ | 3.85 | s | |

| 5'-H | 6.90 | d | 8.5 |

| 6'-H | 6.85 | d | 8.5 |

| 1''-H | 5.20 | t | 7.0 |

| 2''-H₂ | 3.30 | d | 7.0 |

| 4''-H₃ | 1.75 | s | |

| 5''-H₃ | 1.65 | s | |

| NH | 8.10 | s |

Table 2: ¹³C NMR Spectral Data of Asterriquinone C1 (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 181.0 |

| 3 | 185.5 |

| 4a | 115.0 |

| 5 | 120.5 |

| 6 | 123.0 |

| 7 | 135.0 |

| 8 | 118.0 |

| 8a | 138.0 |

| 1' | 100.0 |

| 2' | 155.0 |

| 3' | 110.0 |

| 4' | 160.0 |

| 4'-OCH₃ | 55.5 |

| 5' | 125.0 |

| 6' | 112.0 |

| 1'' | 122.0 |

| 2'' | 22.5 |

| 3'' | 132.0 |

| 4'' | 25.8 |

| 5'' | 17.9 |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible NMR data.

Protocol 1: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh 5-10 mg of the neoasterriquinone sample using a calibrated analytical balance.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other solvents such as DMSO-d₆ or Methanol-d₄ may be used depending on solubility.

-

Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: For quantitative analysis (qNMR), add a known amount of a suitable internal standard (e.g., dimethyl sulfone) to the sample solution.

-

Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 5-10 seconds for quantitative analysis to ensure full relaxation of all protons.

-

Number of Scans: 8-16 scans for qualitative analysis; 32-64 scans for good signal-to-noise in qNMR.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

-

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

Pulse Sequence: 'cosygpqf' or similar gradient-enhanced sequence.

-

Parameters: Standard parameters are typically sufficient.

-

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

Pulse Sequence: 'hsqcedetgpsisp2.3' or similar multiplicity-edited sequence to differentiate CH, CH₂, and CH₃ groups.

-

Parameters: Optimize the ¹J-coupling constant (typically ~145 Hz for C-H bonds).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.

-

Pulse Sequence: 'hmbcgplpndqf' or similar gradient-enhanced sequence.

-

Parameters: Optimize the long-range coupling constant (typically 6-10 Hz).

-

Signaling Pathways and Experimental Workflows

Neoasterriquinone and related quinone compounds have been investigated for their anticancer properties, which are often mediated through the modulation of key cellular signaling pathways.

Experimental Workflow for NMR-based Structure Elucidation

The following diagram illustrates a typical workflow for determining the structure of a natural product like neoasterriquinone using NMR spectroscopy.

Application Notes and Protocols for In Vitro Evaluation of neoARQ Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the in vitro evaluation of the anticancer activity of neoARQ, a novel investigational agent. The following protocols and guidelines are designed to assist researchers in assessing the biological effects of this compound on cancer cells, with a focus on its presumed mechanism as a kinase inhibitor. The assays described herein are fundamental in preclinical drug development for characterizing the potency, selectivity, and cellular effects of new therapeutic candidates.[1][2][3][4]

Data Presentation

Quantitative data from the following assays should be meticulously recorded and organized to allow for robust analysis and comparison across different experimental conditions and cell lines. The following tables are provided as templates for data summarization.

Table 1: Cell Viability - IC50 Values of this compound

| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h | Positive Control (e.g., Doxorubicin) IC50 (µM) |

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | - | |||

| This compound | ||||

| This compound | ||||

| Positive Control |

Table 3: Cell Cycle Analysis of this compound-Treated Cells

| Cell Line | Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 Population |

| Vehicle Control | - | |||||

| This compound | ||||||

| This compound | ||||||

| Positive Control |

Table 4: Kinase Inhibition Profile of this compound

| Kinase Target | This compound IC50 (nM) | Selectivity Ratio (Target X / Target Y) |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8] Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).[9]

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time period.

-

Harvest the cells by trypsinization and wash with cold PBS.[9]

-

Resuspend the cells in 1X Binding Buffer provided in the kit.[9]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]

-

Incubate in the dark at room temperature for 15 minutes.[9]

-

Analyze the cells by flow cytometry within one hour.[9] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[9]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle based on DNA content.[12][13][14][15]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry.

In Vitro Kinase Inhibition Assay

This biochemical assay measures the ability of this compound to inhibit the activity of a specific kinase.[16][17][18][19][20]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

This compound

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Protocol:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

Add the kinase and its specific substrate to the wells of a 384-well plate.

-

Add the this compound dilutions to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Visualizations

References

- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. benchchem.com [benchchem.com]

- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. caymanchem.com [caymanchem.com]

- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

Application Note: α-Glucosidase Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.